molecular formula C12H20ClNO2 B2852447 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride CAS No. 75667-94-6

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride

Cat. No. B2852447
CAS RN: 75667-94-6
M. Wt: 245.75
InChI Key: DXXZWAMIRWFYBO-UHFFFAOYSA-N
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Description

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride (CAS# 75667-94-6) is a useful research chemical .


Synthesis Analysis

The synthesis of 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride involves suspending the product in anhydrous tetrahydrofuran, cooling the suspension to 0°C, and adding BH3SMe2 dropwise. The reaction is highly exothermic, and the reactor is cooled to maintain the reaction medium below 5°C. The addition is carried out over 30 minutes, low-temperature stirring is maintained for 8 hours, and then the temperature is allowed to return to room temperature for 8 hours .


Molecular Structure Analysis

The IUPAC name of this compound is (3-amino-1-adamantyl)acetic acid hydrochloride. Its InChI code is 1S/C12H19NO2.ClH/c13-12-4-8-1-9 (5-12)3-11 (2-8,7-12)6-10 (14)15;/h8-9H,1-7,13H2, (H,14,15);1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride are highly exothermic. The binding reaction of the molecules on borane-dimethyl-sulfide is completed by maintaining the reaction medium at 50°C for 16 hours .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.75. It is a powder with a melting point of 218-220°C. .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335. The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3-amino-1-adamantyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXZWAMIRWFYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride

CAS RN

75667-94-6
Record name (3-Amino-1-adamantyl)acetic acid hydrochloride
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